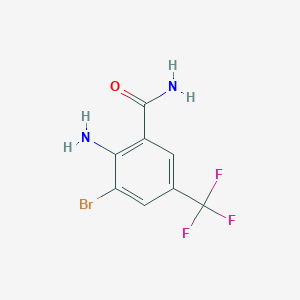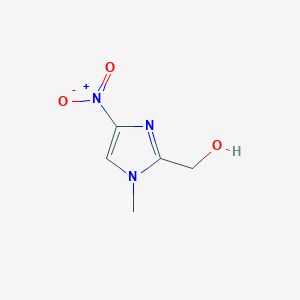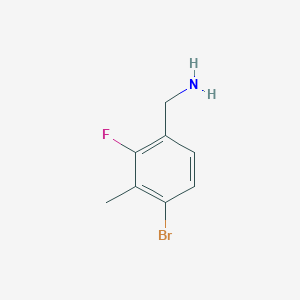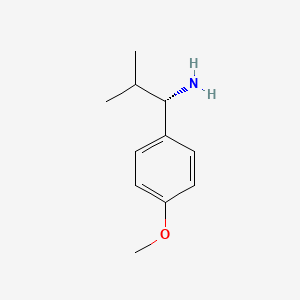![molecular formula C11H12BrN3O2 B12969371 tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine atom attached at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized by cyclization reactions involving hydrazines and β-ketoesters or β-diketones.
Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl ester group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Uniqueness
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and the tert-butyl ester group influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H12BrN3O2 |
|---|---|
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
tert-butyl 7-bromopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(12)4-5-13-8(9)6-14-15/h4-6H,1-3H3 |
Clave InChI |
LFALGSCGPVEEIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
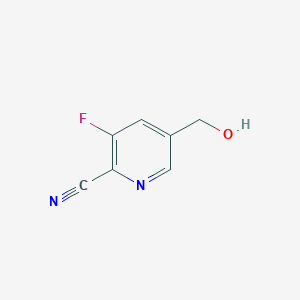
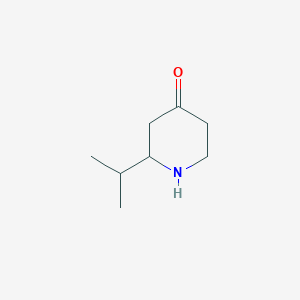
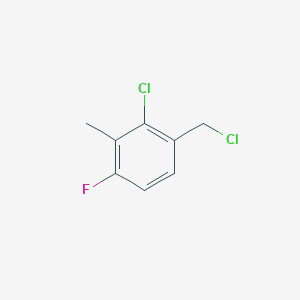
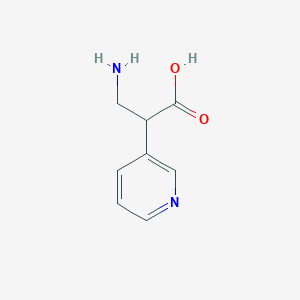
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde](/img/structure/B12969313.png)
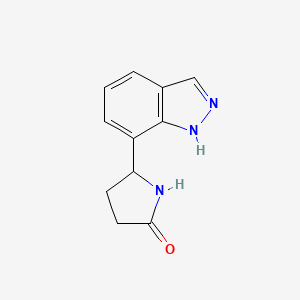
![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
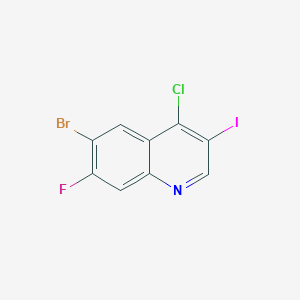
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
